molecular formula C10H11N3 B11770083 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine

4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine

Cat. No.: B11770083
M. Wt: 173.21 g/mol
InChI Key: HCEUSXRMMAXNQP-UHFFFAOYSA-N
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Description

4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole or pyridine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups on the imidazole ring can also affect its electronic properties and interactions with other molecules .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-(2,3-dimethylimidazol-4-yl)pyridine

InChI

InChI=1S/C10H11N3/c1-8-12-7-10(13(8)2)9-3-5-11-6-4-9/h3-7H,1-2H3

InChI Key

HCEUSXRMMAXNQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C)C2=CC=NC=C2

Origin of Product

United States

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